molecular formula C10H20N4S B5687521 [(2,2,6,6-Tetramethylpiperidin-4-ylidene)amino]thiourea CAS No. 40645-49-6

[(2,2,6,6-Tetramethylpiperidin-4-ylidene)amino]thiourea

Cat. No.: B5687521
CAS No.: 40645-49-6
M. Wt: 228.36 g/mol
InChI Key: DWLRUMLMUOVDSZ-UHFFFAOYSA-N
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Description

[(2,2,6,6-Tetramethylpiperidin-4-ylidene)amino]thiourea is a chemical compound known for its unique structure and properties It is derived from the piperidine family, characterized by the presence of a piperidine ring substituted with four methyl groups and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,2,6,6-Tetramethylpiperidin-4-ylidene)amino]thiourea typically involves the reaction of 2,2,6,6-tetramethylpiperidine with thiourea. The process can be carried out under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

[(2,2,6,6-Tetramethylpiperidin-4-ylidene)amino]thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, alkoxides, amines.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted piperidine derivatives.

Scientific Research Applications

[(2,2,6,6-Tetramethylpiperidin-4-ylidene)amino]thiourea has found applications in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of stable radicals and as a precursor for other functionalized piperidine derivatives.

    Biology: Investigated for its potential as an antioxidant and its ability to scavenge free radicals.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of [(2,2,6,6-Tetramethylpiperidin-4-ylidene)amino]thiourea involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. The thiourea moiety can form stable complexes with transition metals, which can modulate the compound’s reactivity and biological activity. Additionally, the piperidine ring provides steric hindrance, influencing the compound’s overall stability and reactivity.

Comparison with Similar Compounds

[(2,2,6,6-Tetramethylpiperidin-4-ylidene)amino]thiourea can be compared with other similar compounds such as:

    2,2,6,6-Tetramethylpiperidine: A precursor in the synthesis of this compound, known for its use as a hindered base in organic synthesis.

    4-Amino-2,2,6,6-tetramethylpiperidine: Another related compound used in the synthesis of hindered amine light stabilizers.

    N,N-Diisopropylethylamine: A non-nucleophilic base with similar steric properties but different reactivity.

The uniqueness of this compound lies in its combination of a sterically hindered piperidine ring and a reactive thiourea moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[(2,2,6,6-tetramethylpiperidin-4-ylidene)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N4S/c1-9(2)5-7(12-13-8(11)15)6-10(3,4)14-9/h14H,5-6H2,1-4H3,(H3,11,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLRUMLMUOVDSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NNC(=S)N)CC(N1)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30961039
Record name 2-(2,2,6,6-Tetramethylpiperidin-4-ylidene)hydrazine-1-carboximidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30961039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40645-49-6
Record name NSC330694
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=330694
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2,2,6,6-Tetramethylpiperidin-4-ylidene)hydrazine-1-carboximidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30961039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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